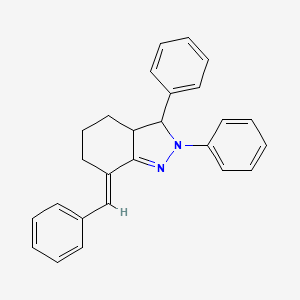
(7E)-7-benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a hexahydroindazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenyl-substituted hydrazines with cyclohexanone derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired level of purity for industrial applications.
化学反应分析
Types of Reactions
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- (7E)-1-phenyl-7-(phenylmethylidene)-1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione
- (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Uniqueness
What sets (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE apart from similar compounds is its unique hexahydroindazole core and the specific arrangement of phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C26H24N2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
(7E)-7-benzylidene-2,3-diphenyl-3a,4,5,6-tetrahydro-3H-indazole |
InChI |
InChI=1S/C26H24N2/c1-4-11-20(12-5-1)19-22-15-10-18-24-25(22)27-28(23-16-8-3-9-17-23)26(24)21-13-6-2-7-14-21/h1-9,11-14,16-17,19,24,26H,10,15,18H2/b22-19+ |
InChI 键 |
ZOJBDGHYJINECO-ZBJSNUHESA-N |
手性 SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


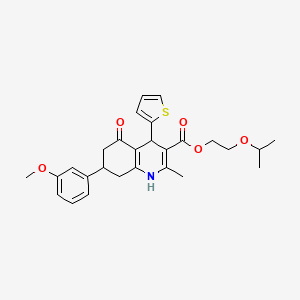
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588776.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11588779.png)
![ethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588784.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588785.png)
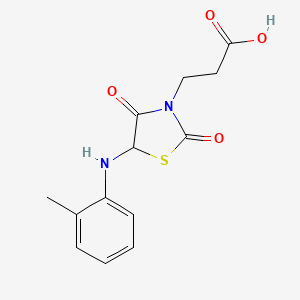
methylidene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B11588802.png)
![2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11588834.png)
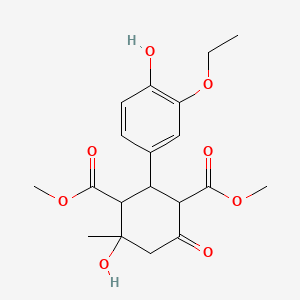
![2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11588841.png)
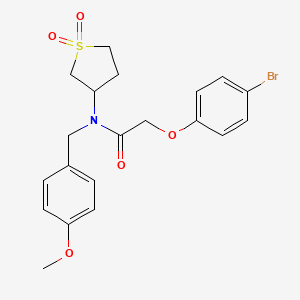
![(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588851.png)
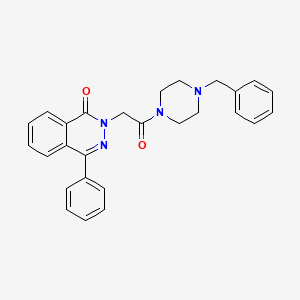
![6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11588856.png)
